Cas no 339055-33-3 (2-Methyl-2-(thiophen-2-yl)propan-1-amine)

2-Methyl-2-(thiophen-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Thiopheneethanamine, b,b-dimethyl-
- 2-Thiopheneethanamine, -bta-,-bta--dimethyl-
- 2-methyl-2-(thiophen-2-yl)propan-1-amine
- GULSTDWKCMPQQZ-UHFFFAOYSA-N
- NE17924
- 2-methyl-2-(2-thienyl)-1-propanamine
- Z1267882023
- 2-Methyl-2-(thiophen-2-yl)propan-1-amine
-
- MDL: MFCD11898938
- インチ: 1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3
- InChIKey: GULSTDWKCMPQQZ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C)(C)CN
計算された属性
- 精确分子量: 155.077
- 同位素质量: 155.077
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3
2-Methyl-2-(thiophen-2-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2189-0925-5g |
2-methyl-2-(thiophen-2-yl)propan-1-amine |
339055-33-3 | 95%+ | 5g |
$1203.0 | 2023-11-21 | |
Enamine | EN300-77426-0.25g |
2-methyl-2-(thiophen-2-yl)propan-1-amine |
339055-33-3 | 95.0% | 0.25g |
$172.0 | 2025-02-22 | |
TRC | B102006-50mg |
2-methyl-2-(thiophen-2-yl)propan-1-amine |
339055-33-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-77426-0.5g |
2-methyl-2-(thiophen-2-yl)propan-1-amine |
339055-33-3 | 95.0% | 0.5g |
$320.0 | 2025-02-22 | |
TRC | B102006-250mg |
2-methyl-2-(thiophen-2-yl)propan-1-amine |
339055-33-3 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-77426-10.0g |
2-methyl-2-(thiophen-2-yl)propan-1-amine |
339055-33-3 | 95.0% | 10.0g |
$1839.0 | 2025-02-22 | |
Aaron | AR00D5GM-100mg |
2-Thiopheneethanamine, -bta-,-bta--dimethyl- |
339055-33-3 | 95% | 100mg |
$190.00 | 2025-01-24 | |
1PlusChem | 1P00D58A-10g |
2-Thiopheneethanamine, -bta-,-bta--dimethyl- |
339055-33-3 | 95% | 10g |
$2411.00 | 2024-05-05 | |
1PlusChem | 1P00D58A-100mg |
2-Thiopheneethanamine, -bta-,-bta--dimethyl- |
339055-33-3 | 95% | 100mg |
$169.00 | 2025-02-26 | |
A2B Chem LLC | AG12506-1g |
2-Thiopheneethanamine, -bta-,-bta--dimethyl- |
339055-33-3 | 95% | 1g |
$501.00 | 2024-04-20 |
2-Methyl-2-(thiophen-2-yl)propan-1-amine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
2-Methyl-2-(thiophen-2-yl)propan-1-amineに関する追加情報
Professional Introduction to 2-Methyl-2-(thiophen-2-yl)propan-1-amine (CAS No. 339055-33-3)
2-Methyl-2-(thiophen-2-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 339055-33-3, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, featuring a thiophene ring substituent and an amine functional group, has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of both aromatic and aliphatic moieties makes it a valuable intermediate for the development of novel bioactive molecules.
The structural framework of 2-methyl-2-(thiophen-2-yl)propan-1-amine consists of a propyl chain with a methyl group at the second carbon, attached to a thiophene ring at the alpha position via an amine linkage. This configuration allows for diverse chemical modifications, enabling researchers to explore its utility in synthesizing complex scaffolds. The thiophene moiety, known for its stability and electronic properties, is particularly relevant in medicinal chemistry due to its role as a pharmacophore in numerous therapeutic agents.
In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that molecules incorporating thiophene rings exhibit potential in anti-inflammatory, antimicrobial, and anticancer applications. The amine group in 2-methyl-2-(thiophen-2-yl)propan-1-amine further enhances its pharmacological relevance by facilitating hydrogen bonding interactions with biological targets. This dual functionality makes it an attractive candidate for designing small-molecule inhibitors or modulators.
One of the most compelling aspects of CAS no 339055-33-3 is its role as a building block in the synthesis of more complex derivatives. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity or altered pharmacokinetic profiles. For instance, modifications at the thiophene ring or the propyl chain can fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological receptors. Such structural diversification is crucial for advancing drug discovery efforts.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like thiophene derivatives in drug development. 2-methyl-2-(thiophen-2-yl)propan-1-amine exemplifies how functionalized thiophenes can serve as versatile platforms for creating innovative therapeutic agents. Its incorporation into drug candidates has shown promise in preclinical studies, particularly in targeting enzymes or receptors involved in disease pathways. The compound's ability to cross biological membranes also makes it a suitable candidate for oral or systemic delivery.
Advances in synthetic methodologies have further enhanced the accessibility of CAS no 339055-33-3 for medicinal chemists. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled efficient construction of complex thiophene-containing molecules. These innovations not only streamline the production process but also allow for greater structural diversity, paving the way for discovering new therapeutic entities.
The intersection of computational chemistry and experimental pharmacology has also played a pivotal role in understanding the potential of 2-methyl-thiophenyl-propanamine derivatives. Molecular modeling studies have helped predict binding modes and interactions between these compounds and their biological targets. Such insights are invaluable for guiding synthetic efforts and optimizing lead structures before moving into costly and time-consuming preclinical testing.
In conclusion, CAS no 339055-33-3, corresponding to 2-methyl-thiophenyl-propanamine, represents a promising scaffold in pharmaceutical research. Its unique structural features—combining an amine group with a thiophene moiety—make it a versatile intermediate for developing novel bioactive molecules. As research continues to uncover new therapeutic applications for thiophene-based compounds, this compound is poised to play an increasingly important role in drug discovery and development pipelines.
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